[2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone
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Overview
Description
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichloroaniline Moiety: This step involves the nucleophilic substitution of a suitable dichloroaniline derivative onto the thiazole ring.
Introduction of the Fluorophenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, catalysts like palladium or nickel, and appropriate bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
Uniqueness
The presence of the fluorophenyl group in 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its analogs with different halogen substituents.
Properties
CAS No. |
660856-40-6 |
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Molecular Formula |
C16H9Cl2FN2OS |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
[2-(3,5-dichloroanilino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-9-5-10(18)7-11(6-9)21-16-20-8-14(23-16)15(22)12-3-1-2-4-13(12)19/h1-8H,(H,20,21) |
InChI Key |
MUZYDNPSPIXYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
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